
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is a heterocyclic compound that features a pyrimidine ring with a thione group and a dichlorophenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction forms the intermediate 5-(2,4-dichlorophenoxy)methyl-1,3,4-thiadiazol-2-amine, which is then cyclized to form the desired pyrimidinethione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit enzymes involved in essential biological pathways.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.
Inducing Oxidative Stress: It may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole: Shares the dichlorophenoxy group but has a different heterocyclic core.
2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol: Contains a similar dichlorophenoxy group but with a different substitution pattern.
Uniqueness
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is unique due to its combination of a pyrimidine ring with a thione group and a dichlorophenoxy substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
676167-21-8 |
|---|---|
Formule moléculaire |
C10H10Cl2N2OS |
Poids moléculaire |
277.17 g/mol |
Nom IUPAC |
5-(2,4-dichlorophenoxy)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H10Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-7-4-13-10(16)14-5-7/h1-3,7H,4-5H2,(H2,13,14,16) |
Clé InChI |
CQIWXUUFHBXATK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC(=S)N1)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
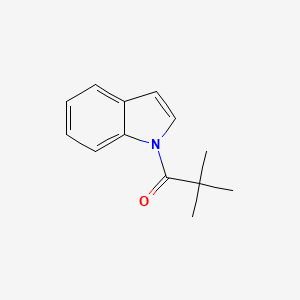
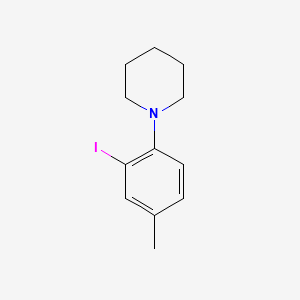


![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

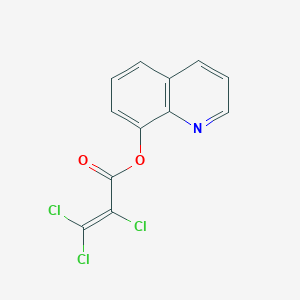
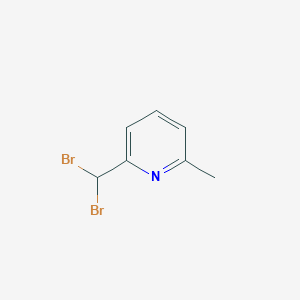
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
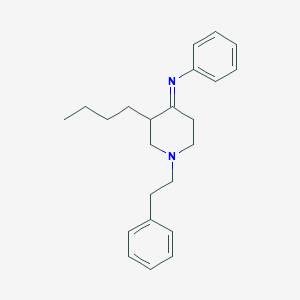
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
